
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-
説明
“4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The IUPAC name for this compound is "6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid" .
Molecular Structure Analysis
The molecular formula of “4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is C8H7F2NO2 . This compound is a derivative of pyridinecarboxylic acid, which has a molecular weight of 123.11 g/mol and a chemical formula of C6H5NO2 .科学的研究の応用
Coordination Polymers and Metal-Organic Frameworks
4-Pyridinecarboxylic acid derivatives, including 2-(1,1-difluoroethyl) variants, have been explored for their ability to form coordination polymers and metal-organic frameworks. These structures have potential applications in various fields, including catalysis, gas storage, and separation technologies. For instance, Ghosh, Savitha, and Bharadwaj (2004) demonstrated how pyridinecarboxylic acid reacts with Zn(II) salts to form coordination polymers with potential applications in material science (Ghosh, Savitha, & Bharadwaj, 2004). Similarly, Ghosh and Bharadwaj (2005) reported the formation of bunched infinite nanotubes and open-framework structures using pyridine-dicarboxylic acid, showing potential for creating novel materials (Ghosh & Bharadwaj, 2005).
Spectroscopy and Computational Studies
4-Pyridinecarboxylic acid derivatives have been the subject of extensive spectroscopic and computational studies. For example, Vural (2016) conducted experimental and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid to understand its vibrational spectrum, optimized geometric structure, and nonlinear optical properties (Vural, 2016). These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in materials science and other related fields.
Antimicrobial Activities and DNA Interactions
Research has been conducted on the antimicrobial activities and DNA interactions of pyridinecarboxylic acid derivatives. Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, highlighting their potential in medical and pharmaceutical applications (Tamer et al., 2018).
Luminescent Probes
Pyridinecarboxylic acid derivatives have been investigated as luminescent probes. Zhao et al. (2004) synthesized heterometallic coordination polymers with pyridine-2,6-dicarboxylic acid that showed potential as selective luminescent probes for metal ions (Zhao et al., 2004). This application is significant for the development of sensing materials in environmental and analytical chemistry.
特性
IUPAC Name |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-5(7(12)13)2-3-11-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFYMLYILKETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)- | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)
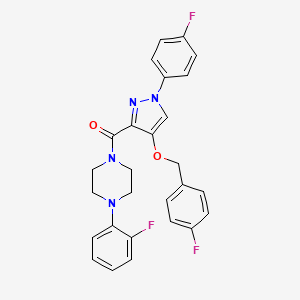
![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)
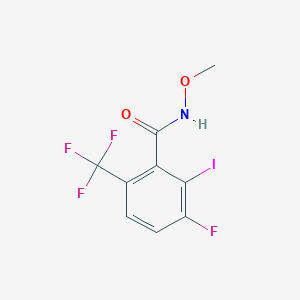
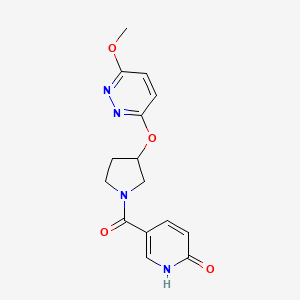

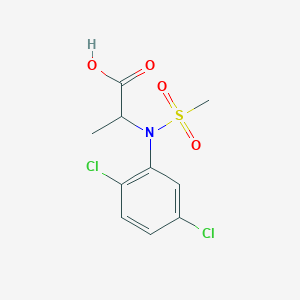
![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
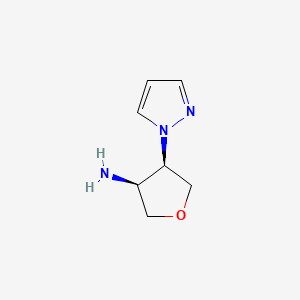
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)